(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid
Description
(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid is a compound that features a pyrazine ring attached to an amino acid backbone
Properties
IUPAC Name |
(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7(2)5-8(11(16)17)14-10(15)9-6-12-3-4-13-9/h3-4,6-8H,5H2,1-2H3,(H,14,15)(H,16,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLFJMJBMNPNTD-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid typically involves the coupling of a pyrazine derivative with an amino acid. One common method involves the use of pyrazine-2-carboxylic acid, which is reacted with an amino acid derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the pyrazine ring or the amino acid moiety, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various halogenating agents or nucleophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazine ring, while substitution reactions may introduce new functional groups onto the molecule .
Scientific Research Applications
Chemistry
In chemistry, (2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for further research in biochemical pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industry, this compound can be used in the production of various chemical products. Its unique properties make it suitable for applications in materials science and other industrial processes .
Mechanism of Action
The mechanism of action of (2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: A precursor in the synthesis of (2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid.
Pyrazinoic acid: Another pyrazine derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines a pyrazine ring with an amino acid backbone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
